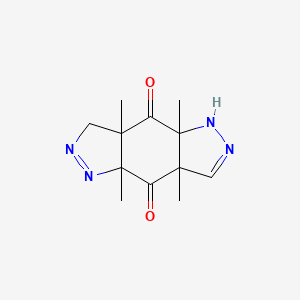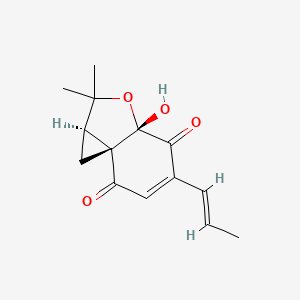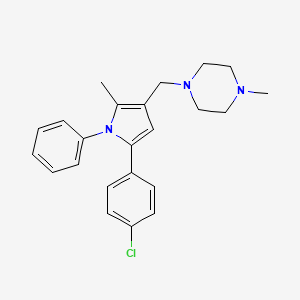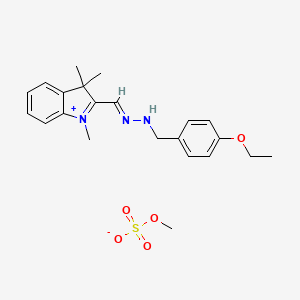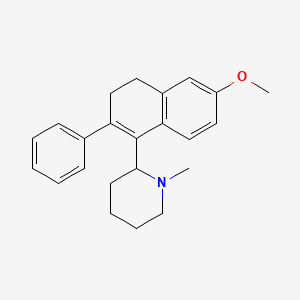
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiopyrano ring, followed by the introduction of the benzothiazinone moiety. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or other atoms within the ring.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes or pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide include other heterocyclic compounds with sulfur and oxygen atoms in their ring structures, such as:
- 2,3-Dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 6-Methyl-2,3-dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 5,5-Dioxide derivatives of similar heterocyclic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can help elucidate its unique characteristics and potential advantages in various applications.
属性
CAS 编号 |
84965-39-9 |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
6-methyl-5,5-dioxo-2,3-dihydrothiopyrano[3,2-c][2,1]benzothiazin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-13-9-5-3-2-4-8(9)11-12(18(13,15)16)10(14)6-7-17-11/h2-5H,6-7H2,1H3 |
InChI 键 |
WENOIZBLQOPMRQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(=O)CCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)

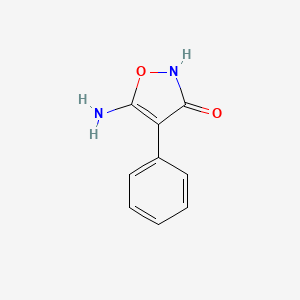
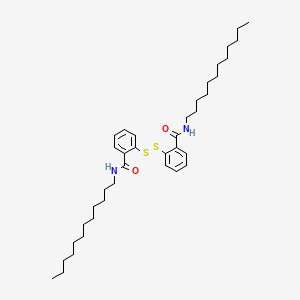
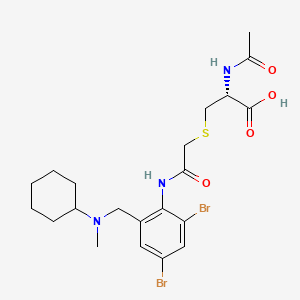
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
